molecular formula C30H29BrN6O4 B445675 2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B445675
M. Wt: 617.5g/mol
InChI Key: WQBGFIZXEQNWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as amino, bromo, methoxy, nitro, and quinolinecarbonitrile

Preparation Methods

The synthesis of 2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core quinolinecarbonitrile structure, followed by the introduction of the various substituents through a series of substitution and addition reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The presence of the amino and methoxy groups allows for oxidation reactions, often resulting in the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromo and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C30H29BrN6O4

Molecular Weight

617.5g/mol

IUPAC Name

2-amino-1-(4-bromo-2-methylphenyl)-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C30H29BrN6O4/c1-17-9-20(31)6-7-23(17)36-24-11-30(2,3)12-25(38)28(24)27(22(13-32)29(36)33)18-5-8-26(41-4)19(10-18)15-35-16-21(14-34-35)37(39)40/h5-10,14,16,27H,11-12,15,33H2,1-4H3

InChI Key

WQBGFIZXEQNWOT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C=C4)OC)CN5C=C(C=N5)[N+](=O)[O-])C(=O)CC(C3)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C=C4)OC)CN5C=C(C=N5)[N+](=O)[O-])C(=O)CC(C3)(C)C

Origin of Product

United States

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